Cas no 923010-34-8 (5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid)

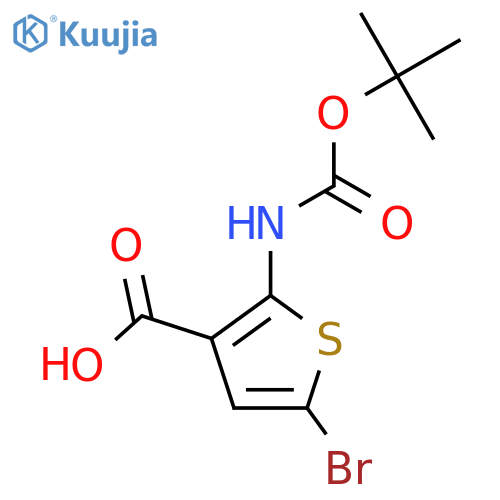

923010-34-8 structure

商品名:5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid

CAS番号:923010-34-8

MF:C10H12BrNO4S

メガワット:322.1756

MDL:MFCD31630367

CID:4659774

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid

- LWNYBNYYXKQJIV-UHFFFAOYSA-N

- SY231353

- 5-bromo-2-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylic acid

-

- MDL: MFCD31630367

- インチ: 1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14)

- InChIKey: LWNYBNYYXKQJIV-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C(C(=O)O[H])=C(N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])S1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 318

- トポロジー分子極性表面積: 104

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D685888-10g |

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |

923010-34-8 | 95% | 10g |

$935 | 2024-07-20 | |

| abcr | AB527361-250 mg |

5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |

923010-34-8 | 250MG |

€166.20 | 2023-07-11 | ||

| abcr | AB527361-5 g |

5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |

923010-34-8 | 5g |

€829.20 | 2023-07-11 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY231353-1g |

N-Boc-5-aminopentanoic Acid |

923010-34-8 | ≥95% | 1g |

¥1350.0 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14985-250mg |

5-BROMO-2-(BOC-AMINO)THIOPHENE-3-CARBOXYLIC ACID |

923010-34-8 | 95% | 250mg |

¥829.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D685888-0.25g |

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |

923010-34-8 | 95% | 0.25g |

$100 | 2023-09-01 | |

| Chemenu | CM385245-5g |

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |

923010-34-8 | 95%+ | 5g |

$593 | 2023-01-18 | |

| abcr | AB527361-250mg |

5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |

923010-34-8 | 250mg |

€171.60 | 2025-02-21 | ||

| abcr | AB527361-1g |

5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |

923010-34-8 | 1g |

€327.10 | 2025-02-21 | ||

| 1PlusChem | 1P01ENFV-250mg |

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |

923010-34-8 | 95% | 250mg |

$150.00 | 2024-04-20 |

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

923010-34-8 (5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 4964-69-6(5-Chloroquinaldine)

- 506-17-2(cis-Vaccenic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923010-34-8)5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):278.0